N-(2-ethylphenyl)-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide is a complex organic compound notable for its unique structural features and potential applications in scientific research. The compound's molecular formula is with a molecular weight of approximately 419.441 g/mol. It falls under the category of triazole derivatives, which are known for their diverse biological activities.
This compound is referenced in various chemical databases and patents, indicating its relevance in research and development contexts. Notably, it has been associated with studies on drug synthesis and coordination chemistry.
The compound can be classified as:
The synthesis of N-(2-ethylphenyl)-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide typically involves multi-step organic reactions. Key methods include:
The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity of the final product. Catalysts may also be utilized to facilitate specific reactions.
The molecular structure of N-(2-ethylphenyl)-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide can be represented using several structural formulas:
InChI=1S/C22H21N5O4/c1-3-15...This notation provides a way to describe the compound's structure in a standardized format.
The compound's structural data includes:
CCC1=CC=CC=C1NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC(=C4)OCThe compound is capable of undergoing various chemical reactions due to its functional groups:
Understanding the reactivity patterns is crucial for developing derivatives that might enhance biological activity or improve pharmacokinetic properties.
The mechanism of action of N-(2-ethylphenyl)-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide involves:
Research indicates that compounds with similar structures exhibit anti-inflammatory and anti-cancer properties through modulation of signaling pathways.
The physical properties include:
Chemical properties such as stability under various conditions (light, heat) and reactivity with common reagents are essential for practical applications.
Relevant data from studies show that similar compounds exhibit stability under physiological conditions but may degrade when exposed to extreme pH levels or temperatures.
N-(2-ethylphenyl)-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-y)acetamide has potential applications in:
CAS No.: 13052-09-0
CAS No.: 22868-13-9
CAS No.: 1192-42-3
CAS No.: 126084-10-4
CAS No.: 54954-14-2
CAS No.: 39492-88-1